Cas no 55947-36-9 (5-METHOXYFLAVANONE)

5-METHOXYFLAVANONE is a natural compound belonging to the flavonoid family, known for its potent antioxidant properties. It exhibits high bioavailability and has been extensively studied for its potential health benefits. This compound demonstrates excellent stability and can be utilized in various applications, including nutraceuticals and dietary supplements.
5-METHOXYFLAVANONE structure
5-METHOXYFLAVANONE structure
商品名:5-METHOXYFLAVANONE
CAS番号:55947-36-9
MF:C16H14O3
メガワット:254.28056
MDL:MFCD00017479
CID:826177
PubChem ID:147795

5-METHOXYFLAVANONE 化学的及び物理的性質

名前と識別子

    • 5-METHOXYFLAVANONE
    • METHOXYFLAVANONE, 5-(RG)
    • 2,3-Dihydro-5-methoxy-2-phenyl-4H-1-benzopyran-4-one
    • 2-Phenyl-5-methoxychroman-4-one
    • 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
    • 5-Methoxy-2-phenyl-chroman-4-on
    • 5-methoxy-2-phenyl-chroman-4-one
    • 5-methoxyflavan-4-one
    • 5-methoxy-flavanone
    • 5-methoxyflavonone
    • METHOXYFLAVANONE,5
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-methoxy-2-phenyl-
    • ST069305
    • ACon1_000013
    • 5-methoxy-2-phenylchroman-4-one
    • 55947-36-9
    • YLLFUILNISGLHO-UHFFFAOYSA-N
    • AKOS024283488
    • NCGC00142594-01
    • SCHEMBL126041
    • MEGxp0_001701
    • CS-0145394
    • 5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • CHEMBL317869
    • Oprea1_077693
    • NCGC00142594-02
    • BRD-A61535988-001-01-2
    • DTXSID70924643
    • 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
    • DB-052823
    • 123931-32-8
    • MFCD00017479
    • HY-134558
    • MDL: MFCD00017479
    • インチ: InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
    • InChIKey: YLLFUILNISGLHO-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 254.09400
  • どういたいしつりょう: 254.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • ゆうかいてん: 144-145°C
  • PSA: 35.53000
  • LogP: 3.40170

5-METHOXYFLAVANONE セキュリティ情報

  • WGKドイツ:3

5-METHOXYFLAVANONE 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-METHOXYFLAVANONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1293-20 mg
5-Methoxyflavanone
55947-36-9 98%
20mg
¥ 640 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1293-1 mL * 10 mM (in DMSO)
5-Methoxyflavanone
55947-36-9
1 mL * 10 mM (in DMSO)
¥ 380 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18330-20mg
5-METHOXYFLAVANONE
55947-36-9
20mg
¥658.0 2021-09-08
TRC
M214285-1g
5-Methoxyflavanone
55947-36-9
1g
$ 80.00 2022-06-04
TRC
M214285-6.25g
5-Methoxyflavanone
55947-36-9
6.25g
$ 260.00 2022-06-04
abcr
AB151997-250 mg
5-Methoxyflavanone, 99%; .
55947-36-9 99%
250mg
€99.30 2023-05-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1293-1 mg
5-Methoxyflavanone
55947-36-9
1mg
¥569.00 2022-03-01
abcr
AB151997-1g
5-Methoxyflavanone, 99%; .
55947-36-9 99%
1g
€197.80 2025-02-16
TargetMol Chemicals
TN1293-1 ml * 10 mm
5-Methoxyflavanone
55947-36-9
1 ml * 10 mm
¥ 380 2024-07-20
abcr
AB151997-1 g
5-Methoxyflavanone, 99%; .
55947-36-9 99%
1g
€197.80 2023-05-09

5-METHOXYFLAVANONE 合成方法

5-METHOXYFLAVANONEに関する追加情報

5-METHOXYFLAVANONE (CAS No. 55947-36-9): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

5-METHOXYFLAVANONE, identified by the chemical compound identifier CAS No. 55947-36-9, is a naturally occurring flavanone derivative that has garnered significant attention in the fields of pharmaceutical chemistry and biochemistry due to its diverse biological activities and structural properties. Flavanones, as a subclass of flavonoids, are known for their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial effects. The presence of a methoxy group at the 5-position enhances its pharmacological profile, making it a compound of considerable interest for drug discovery and therapeutic development.

The chemical structure of 5-METHOXYFLAVANONE consists of a benzene ring fused with two pyran rings, with the methoxy group (-OCH₃) attached to the 5-position of the A-ring. This structural motif is characteristic of flavanones and contributes to their stability and reactivity. The compound exhibits moderate solubility in polar organic solvents such as methanol and ethanol but has limited solubility in water, which influences its formulation and delivery in pharmaceutical applications.

Recent research has highlighted the pharmacological significance of 5-METHOXYFLAVANONE in various disease models. Studies have demonstrated its potential role in modulating cellular signaling pathways associated with inflammation and oxidative stress. For instance, 5-METHOXYFLAVANONE has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its therapeutic potential in chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 5-METHOXYFLAVANONE has been investigated for its antioxidant activity. Reactive oxygen species (ROS) are implicated in various pathological processes, including aging and neurodegenerative diseases. The flavanolignans present in 5-METHOXYFLAVANONE have been found to scavenge ROS and protect cells from oxidative damage by neutralizing free radicals. This mechanism has been explored in models of Alzheimer's disease and Parkinson's disease, where oxidative stress plays a pivotal role in neuronal dysfunction.

The antimicrobial properties of 5-METHOXYFLAVANONE have also been studied extensively. Compounds derived from flavonoids have demonstrated efficacy against a range of microorganisms, including bacteria, fungi, and viruses. Mechanistic studies suggest that 5-METHOXYFLAVANONE disrupts microbial cell membranes by interacting with lipid bilayers, leading to cell leakage and death. This property makes it a promising candidate for developing novel antimicrobial agents to combat multidrug-resistant pathogens.

Emerging research has also explored the potential anticancer effects of 5-METHOXYFLAVANONE. Preclinical studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by activating caspase-dependent pathways. Furthermore, 5-METHOXYFLAVANONE has been shown to inhibit the growth of cancer cells by suppressing the expression of proto-oncogenes such as c-myc and bcl-2. These findings position 5-METHOXYFLAVANONE as a valuable scaffold for developing targeted therapies against various types of cancer.

The pharmacokinetic profile of 5-METHOXYFLAVANONE is another area of active investigation. Absorption studies have revealed that it is rapidly metabolized in vivo, primarily through phase II conjugation reactions involving glucuronidation and sulfation. These metabolic pathways influence its bioavailability and duration of action. Efforts are underway to optimize delivery systems, such as nanotechnology-based formulations or prodrugs, to enhance the systemic availability and therapeutic efficacy of 5-METHOXYFLAVANONE.

The synthesis of 5-METHOXYFLAVANONE has been optimized through various chemical methodologies to ensure scalability for industrial applications. Biotechnological approaches using plant cell cultures or microbial fermentation have also been explored as sustainable alternatives to traditional synthetic routes. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.

The safety profile of 5-METHOXYFLAVANONE is another critical consideration for its clinical translation. Toxicological studies have demonstrated that it exhibits low acute toxicity at therapeutic doses but may cause mild gastrointestinal discomfort at higher concentrations. Long-term studies are ongoing to assess its chronic safety profile further.

The integration of computational chemistry tools has accelerated the discovery process for derivatives of 5-METHOXYFLAVANONE with enhanced pharmacological properties. Molecular docking simulations have identified novel analogs with improved binding affinity to target proteins involved in disease pathways. These computational approaches complement experimental efforts by providing rapid screening platforms for hit identification.

The role of natural products like 5-METHOXYFLAVANONE in personalized medicine is gaining traction due to their multifaceted biological activities and minimal side effects compared to synthetic drugs. Genetic polymorphisms can influence individual responses to flavonoids; therefore, understanding these variations is crucial for optimizing therapeutic outcomes.

The regulatory landscape for natural products containing 5-METHOXYFLAVANONE varies across regions but generally emphasizes quality control measures such as standardized extraction processes and purity assessments. Compliance with Good Manufacturing Practices (GMP) ensures product consistency and safety for consumers.

The future directions for research on 5-METHOXYFLAVANONE include exploring its potential as an adjuvant therapy alongside conventional treatments for chronic diseases like diabetes mellitus type 2 by improving insulin sensitivity through modulating lipid metabolism pathways.

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